3-(3-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
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Overview
Description
3-(3-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the class of imidazo[1,2-A]pyrazines These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methoxybenzylamine with 2,3-dichloropyrazine under basic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-A]pyrazines .
Scientific Research Applications
3-(3-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
- 3-(3-Methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
- 3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Uniqueness
3-(3-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This substitution can influence the compound’s electronic properties, reactivity, and biological activity, making it distinct from other similar compounds .
Biological Activity
3-(3-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound that has attracted attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including antimicrobial, antiviral, and anticancer properties.
Structural Characteristics
The compound features a fused imidazo and pyrazine ring structure with a methoxy group attached to the phenyl moiety. Its molecular formula is C13H15N3O with a molecular weight of approximately 229.28 g/mol. The specific positioning of the methoxy group at the 3-position of the phenyl ring is significant as it influences the compound’s electronic properties and biological activity profiles compared to other similar compounds lacking this functional group .
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for modifications enhancing its biological activity. The synthetic pathways often include cyclization reactions and functional group transformations that yield the desired heterocyclic structure.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus : The compound showed moderate antibacterial activity.
- Escherichia coli : Similar levels of effectiveness were noted against this Gram-negative bacterium.
The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound could be comparable to first-line antibacterial agents like ampicillin .
Antiviral Properties
Preliminary studies have also explored the antiviral potential of this compound. It is hypothesized that its mechanism of action may involve the inhibition of viral replication through interaction with specific enzymes or receptors critical for viral life cycles. However, detailed quantitative data on its antiviral efficacy remains limited and warrants further investigation.
Anticancer Activity
The anticancer properties of this compound have been a focal point in recent research. The compound may inhibit certain kinases involved in cancer cell signaling pathways:
- Mechanism : By modulating enzyme activity related to tumor growth and proliferation.
- Cell Lines Tested : Various cancer cell lines have been utilized to assess cytotoxicity and growth inhibition.
In vitro assays indicate promising results where the compound significantly reduced cell viability in several cancer types. Further studies are needed to elucidate the exact pathways involved and potential therapeutic applications.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound better, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine | Structure | Different methoxy position; potential variations in biological activity |
5-Methyl-6-phenylimidazo[1,2-a]pyrazine | Structure | Contains a methyl group instead of methoxy; may exhibit distinct pharmacological properties |
This comparative analysis highlights how slight modifications in structure can lead to significant differences in biological activity profiles.
Properties
Molecular Formula |
C13H15N3O |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C13H15N3O/c1-17-11-4-2-3-10(7-11)12-8-15-13-9-14-5-6-16(12)13/h2-4,7-8,14H,5-6,9H2,1H3 |
InChI Key |
GRMGOTSXWCKCBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C3N2CCNC3 |
Origin of Product |
United States |
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